Vecabrutinib
Overview
Description
Vecabrutinib is a selective, reversible, noncovalent Bruton’s tyrosine kinase (BTK) inhibitor with potent in vitro inhibitory activity against both wild type and C481S-mutated BTK . It has been under investigation for the treatment of chronic lymphocytic leukemia (CLL) .
Molecular Structure Analysis
Vecabrutinib’s molecular formula is C22H24ClF4N7O2 . The specific molecular structure can be found in databases like PubChem .
Chemical Reactions Analysis
Vecabrutinib shows activity against both wild-type and C481S-mutated BTK . Unlike ibrutinib and other covalent BTK inhibitors, vecabrutinib showed retention of the inhibitory effect on C481S BTK mutants in vitro .
Physical And Chemical Properties Analysis
Vecabrutinib has a molecular weight of 529.9 g/mol . More detailed physical and chemical properties can be found in databases like PubChem .
Scientific Research Applications
Efficacy in B-Cell Malignancies : A study by Allan et al. (2019) demonstrated that Vecabrutinib is effective in treating patients with relapsed/refractory advanced B-cell malignancies. The study observed clinical activity and an acceptable safety profile in patients treated with Vecabrutinib, especially in those with BTK C481S mutations (Allan et al., 2019).
Use in Treatment-Resistant Cases : Vecabrutinib has shown potential in cases where patients have developed resistance to covalent BTK inhibitors. It retains its inhibitory effect on the mutated BTK, a common cause of resistance in CLL patients treated with ibrutinib (Jebaraj et al., 2018).
Preclinical Efficacy in CLL Models : In preclinical CLL adoptive transfer models, Vecabrutinib effectively reduced tumor burden and improved survival. It also demonstrated impacts on T-cell microenvironments, particularly reducing the number of regulatory T cells, which may play a role in tumor immune evasion (Jebaraj et al., 2021).
Role Beyond Ibrutinib in CLL : Vecabrutinib is part of a group of BTK inhibitors that are being considered for use in CLL, especially in cases where patients have developed resistance to first-generation BTK inhibitors like ibrutinib (Bond & Woyach, 2019).
Vecabrutinib and Chimeric Antigen Receptor T Cells : Another study showed that Vecabrutinib could modulate the safety and efficacy of chimeric antigen receptor T cells, enhancing their antitumor efficacy and potentially reducing associated toxicities (Adada et al., 2021).
Potential in Treating Complications Post Hematopoietic Stem Cell Transplant : Vecabrutinib showed efficacy in treating sclerodermatous graft-versus-host disease in a murine model, indicating its potential in managing complications post allogeneic hematopoietic stem cell transplant (Maharaj et al., 2021).
properties
IUPAC Name |
(3R,4S)-1-(6-amino-5-fluoropyrimidin-4-yl)-3-[(3R)-3-[3-chloro-5-(trifluoromethyl)anilino]-2-oxopiperidin-1-yl]piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClF4N7O2/c23-12-6-11(22(25,26)27)7-13(8-12)32-15-2-1-4-34(21(15)36)16-9-33(5-3-14(16)19(29)35)20-17(24)18(28)30-10-31-20/h6-8,10,14-16,32H,1-5,9H2,(H2,29,35)(H2,28,30,31)/t14-,15+,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRRJMOBVVGXEJ-XHSDSOJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2CN(CCC2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C(=O)N(C1)[C@H]2CN(CC[C@@H]2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClF4N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vecabrutinib | |
CAS RN |
1510829-06-7 | |
Record name | Vecabrutinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1510829067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vecabrutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16657 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VECABRUTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ7O0OB5GU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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